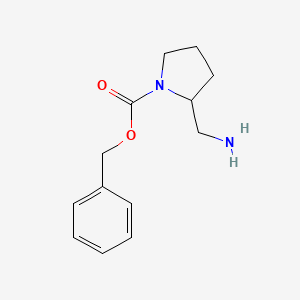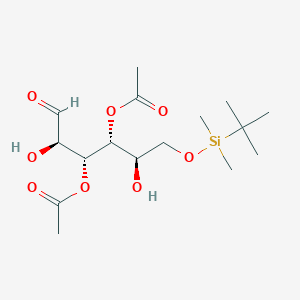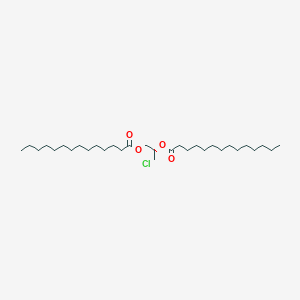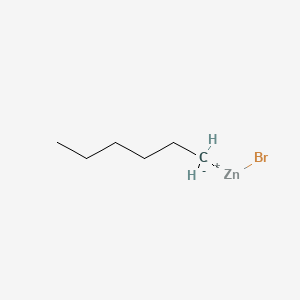
rac 2-Desaminomethyl-2-chloromethyl Milnacipran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Milnacipran is an antidepressant that acts as a serotonin-norepinephrine reuptake inhibitor. The focus here is on a specific derivative of Milnacipran, “rac 2-Desaminomethyl-2-chloromethyl Milnacipran,” which is a novel compound derived from the parent molecule with potential implications in scientific research.
Synthesis Analysis
A new approach for synthesizing novel derivatives of Milnacipran involves transforming 2-(2-Cyano-2-phenylethyl)aziridines into trans-2-aminomethyl-1-phenylcyclopropanecarboxamides through regiospecific ring opening and subsequent cyclisation. This method offers a convenient entry into the trans-isomer of Milnacipran, serving as a template for further derivatization (Vervisch et al., 2009).
Molecular Structure Analysis
The synthesis and structural confirmation of the trans-isomer of Milnacipran hydrochloride were achieved, starting from (±)-(1S,2S)-2-hydroxymethyl-1-phenylcyclopropanecarboxylic acid. The molecular structure was characterized using 1HNMR and NOSEY data, highlighting the unique configuration of this isomer compared to the parent compound (Bian Hong, 2005).
Chemical Reactions and Properties
Milnacipran and its derivatives exhibit a variety of chemical behaviors, including acting as noncompetitive NMDA receptor antagonists. The conformationally restricted analogs of Milnacipran, designed based on the cyclopropane structure, have shown to inhibit the binding of [3H]MK-801 to NMDA receptors more efficiently than the parent compound, indicating a potential for therapeutic application beyond its antidepressant properties (Shuto et al., 1996).
Physical Properties Analysis
The synthesis of Milnacipran hydrochloride dextroisomer outlines the physical transformation processes involved in obtaining this specific isomer of Milnacipran. The detailed steps include reactions from phenylacetonitrile to the final dextroisomer form, demonstrating the compound's physical property changes throughout the synthesis process (W. Xiao, 2004).
Chemical Properties Analysis
The characterization of related impurities in Milnacipran hydrochloride active pharmaceutical ingredient reveals insights into the chemical properties of Milnacipran and its derivatives. This includes the isolation and identification of impurities, which are critical for understanding the chemical stability and purity of the compound, essential for its potential application and efficacy (Deepak Khatri & P. Mehta, 2014).
科学的研究の応用
Milnacipran's Role in Pain Management
Milnacipran, recognized for its dual action as a serotonin and norepinephrine reuptake inhibitor, has been studied extensively for its effectiveness in managing various types of pain, including chronic radicular pain, fibromyalgia, and neuropathic pain. A study demonstrated milnacipran's efficacy in reducing chronic radicular pain in patients with lumbosacral disc disease, showing a significant reduction in radicular and nociceptive low back pain (Marks et al., 2014). Additionally, milnacipran has shown potential in treating fibromyalgia, not only by alleviating pain but also by addressing associated symptoms like fatigue and anxiety (Pae et al., 2009). Its application extends to neuropathic pain, where it has been found to attenuate hyperalgesia and enhance the antihyperalgesic effect of tramadol in a rat model of mononeuropathic pain (Önal et al., 2007).
Molecular Design and Synthesis
Research on milnacipran includes its molecular design and synthesis, aiming to explore novel derivatives and isomers for varied therapeutic applications. A study highlighted the synthesis of novel trans-2-aminomethyl-1-phenylcyclopropanecarboxamides, providing a new template for further derivatization of milnacipran (Vervisch et al., 2009). This research underscores the ongoing efforts to enhance milnacipran's pharmacological profile through structural modifications.
Mechanisms of Action
Understanding milnacipran's mechanisms of action at the cellular level has been a focus of scientific inquiry. One study reported its stimulatory effects on catecholamine synthesis in cultured bovine adrenal medullary cells, highlighting a unique pathway involving the activation of p44/42 MAPK-dependent mechanisms (Shinkai et al., 2007). Another area of interest is milnacipran's interaction with the NMDA receptor. Research into conformationally restricted analogs of milnacipran revealed a new class of NMDA-receptor antagonist, offering insights into its antidepressant and potential neuroprotective actions (Shuto et al., 2001).
Pharmacokinetics and Stability
The pharmacokinetic profile of milnacipran and its stability in pharmaceutical formulations have been subjects of detailed studies. For instance, the development of a dissolution method for milnacipran hydrochloride capsules was validated to ensure consistent drug release and stability, essential for maintaining therapeutic efficacy (Dias et al., 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac 2-Desaminomethyl-2-chloromethyl Milnacipran involves the conversion of Milnacipran to the target compound through a series of chemical reactions.", "Starting Materials": [ "Milnacipran", "Sodium hydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Chloroacetyl chloride", "Sodium borohydride", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Milnacipran is treated with sodium hydride in anhydrous solvent to form the corresponding sodium salt.", "Methyl iodide is added to the reaction mixture to alkylate the nitrogen atom of the sodium salt.", "The resulting intermediate is hydrolyzed with hydrochloric acid to remove the N-methyl group and form the corresponding carboxylic acid.", "The carboxylic acid is then treated with chloroacetyl chloride to form the corresponding acyl chloride.", "The acyl chloride is reduced with sodium borohydride to form the corresponding alcohol.", "The alcohol is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "The hydrochloride salt is treated with sodium hydroxide to form the racemic mixture of 2-Desaminomethyl-2-chloromethyl Milnacipran.", "The racemic mixture can be separated into its individual enantiomers using chiral chromatography." ] } | |
CAS番号 |
1353644-50-4 |
製品名 |
rac 2-Desaminomethyl-2-chloromethyl Milnacipran |
分子式 |
C₁₅H₂₀ClNO |
分子量 |
265.78 |
同義語 |
2-(Chloromethyl)-N,N-diethyl-1-phenyl-cyclopropanecarboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(6S,8S,10S,13S,14S,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1142060.png)

![9-Methylbenzo[g]chrysene](/img/structure/B1142064.png)
![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)
![Methanaminium, N,N,N-trimethyl-, salt with [7-(dicyanomethylene)-3,4,4A,5,6,7-hexahydro-2-naphthalenyl]propanedinitrile (1:1)](/img/structure/B1142066.png)
![Pyrazino[1,2-a]azepine, 1,2,3,4,6,7,8,10a-octahydro- (9CI)](/img/structure/B1142067.png)


